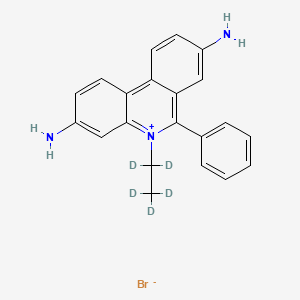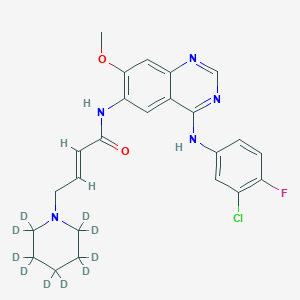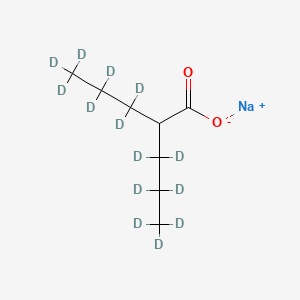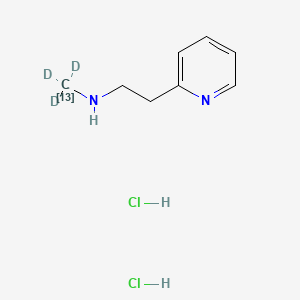
Antifungal agent 17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal Agent 17 is a potent compound used to combat fungal infections. It is particularly effective against a wide range of pathogenic fungi, making it a valuable tool in both clinical and agricultural settings. This compound works by disrupting the integrity of the fungal cell membrane, leading to cell death.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 17 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of this compound is usually carried out in large-scale reactors. The process involves strict control of temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to isolate the final product. The scalability of the production process ensures a consistent supply of high-quality antifungal agent for commercial use.
化学反应分析
Types of Reactions: Antifungal Agent 17 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the antifungal properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit varying degrees of antifungal activity, providing a basis for further optimization and development.
科学研究应用
Antifungal Agent 17 has a broad range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the effects of antifungal compounds on cellular processes.
Medicine: Investigated for its potential to treat systemic and superficial fungal infections, particularly in immunocompromised patients.
Industry: Utilized in agriculture to protect crops from fungal pathogens, thereby improving yield and quality.
作用机制
The primary mechanism of action of Antifungal Agent 17 involves the disruption of the fungal cell membrane. This is achieved by binding to ergosterol, a key component of the fungal cell membrane. The binding leads to increased membrane permeability, causing essential cell contents to leak out, ultimately resulting in cell death. The compound targets specific pathways involved in ergosterol biosynthesis, making it highly effective against a broad spectrum of fungi.
相似化合物的比较
Amphotericin B: Another polyene antifungal that binds to ergosterol but has a different spectrum of activity and toxicity profile.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase.
Caspofungin: An echinocandin that inhibits β (1,3)-glucan synthesis, affecting the fungal cell wall.
Uniqueness: Antifungal Agent 17 is unique in its ability to bind ergosterol with high specificity and affinity, leading to rapid and effective disruption of the fungal cell membrane. Its broad-spectrum activity and relatively low toxicity make it a valuable addition to the antifungal arsenal.
属性
分子式 |
C18H16Br2O2 |
|---|---|
分子量 |
424.1 g/mol |
IUPAC 名称 |
2-bromo-6-(3-bromo-2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol |
InChI |
InChI=1S/C18H16Br2O2/c1-3-5-11-7-13(17(21)15(19)9-11)14-8-12(6-4-2)10-16(20)18(14)22/h3-4,7-10,21-22H,1-2,5-6H2 |
InChI 键 |
PISRYDXEZSHUNM-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CC(=C(C(=C1)Br)O)C2=C(C(=CC(=C2)CC=C)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


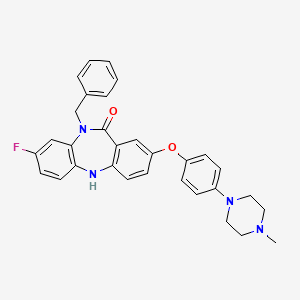

![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
